molecular formula C5H4BrN3O2 B1281732 2-Bromo-3-nitropyridine-4-amine CAS No. 84487-14-9

2-Bromo-3-nitropyridine-4-amine

Cat. No. B1281732
CAS RN: 84487-14-9
M. Wt: 218.01 g/mol
InChI Key: NHZOXEVQBKIVMY-UHFFFAOYSA-N
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Description

2-Bromo-3-nitropyridine-4-amine is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is related to other compounds that have been analyzed for their molecular structure, electronic and vibrational characteristics, and potential applications in fields such as non-linear optics (NLO) and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines has been investigated, revealing a novel aromatic nucleophilic substitution with rearrangement . Additionally, the synthesis of 3-amino-4-nitropyrazoles from 3-bromo-1,5-dimethyl-4-nitropyrazole using a copper catalyst has been reported . These studies provide insights into the synthetic pathways that could potentially be applied to the synthesis of 2-Bromo-3-nitropyridine-4-amine.

Molecular Structure Analysis

The molecular structure of related nitropyridine compounds has been extensively studied using various spectroscopic techniques and quantum mechanical calculations. For example, the crystal structure of 2-bromo-4-nitropyridine N-oxide has been determined, showing that the Br ion is nearly coplanar with the pyridine ring . Similarly, the molecular and crystal structures of nitroderivatives of 2-amino-4-methylpyridine have been analyzed, revealing a layered arrangement stabilized by hydrogen bonds .

Chemical Reactions Analysis

The reactivity of compounds similar to 2-Bromo-3-nitropyridine-4-amine has been a subject of interest. A study on the reaction of 3-bromo-4-nitropyridine with amines discovered an unexpected nitro-group migration product, indicating that nitro-group migration can occur in polar aprotic solvents . This suggests that 2-Bromo-3-nitropyridine-4-amine may also undergo interesting chemical reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-bromo-5-nitropyridine, a compound with a similar structure, have been characterized using Density Functional Theory (DFT) calculations and spectroscopic methods. The study provided detailed information on vibrational frequencies, molecular equilibrium geometry, and thermodynamic properties. It also highlighted the compound's potential biological activity and suitability as an NLO material due to its high first-order hyperpolarizability and dipole moment .

Scientific Research Applications

Application 1: Synthesis of 3-nitropyridine-2-carbonitrile

  • Summary of the Application: 2-Bromo-3-nitropyridine-4-amine is used in the synthesis of 3-nitropyridine-2-carbonitrile .
  • Results or Outcomes: The outcome of this application is the production of 3-nitropyridine-2-carbonitrile .

Application 2: Synthesis of pyrrolo[3,2-b]pyridine

  • Summary of the Application: 2-Bromo-3-nitropyridine-4-amine is used in the synthesis of pyrrolo[3,2-b]pyridine .
  • Results or Outcomes: The outcome of this application is the production of pyrrolo[3,2-b]pyridine .

Application 3: Synthesis of 3-(hetero)arylated phenothiazines

  • Summary of the Application: 2-Bromo-3-nitropyridine-4-amine is used in the synthesis of 3-(hetero)arylated phenothiazines .
  • Results or Outcomes: The outcome of this application is the production of 3-(hetero)arylated phenothiazines .

Application 4: Synthesis of 7-anilino-6-azaindole-1-benznesulfonamides

  • Summary of the Application: 2-Bromo-3-nitropyridine-4-amine is used in the synthesis of 7-anilino-6-azaindole-1-benznesulfonamides .
  • Results or Outcomes: The outcome of this application is the production of 7-anilino-6-azaindole-1-benznesulfonamides .

Application 5: Synthesis of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines

  • Summary of the Application: 2-Bromo-3-nitropyridine-4-amine is used in the synthesis of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines .
  • Results or Outcomes: The outcome of this application is the production of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-bromo-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZOXEVQBKIVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516051
Record name 2-Bromo-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-nitropyridine-4-amine

CAS RN

84487-14-9
Record name 2-Bromo-3-nitro-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84487-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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